molecular formula C5H4N2S B1524008 2-(Thiazol-5-yl)acetonitrile CAS No. 50382-34-8

2-(Thiazol-5-yl)acetonitrile

Cat. No.: B1524008
CAS No.: 50382-34-8
M. Wt: 124.17 g/mol
InChI Key: NHWVXEVKCPDPFB-UHFFFAOYSA-N
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Description

“2-(Thiazol-5-yl)acetonitrile” is an organic compound that belongs to the thiazole family. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

Thiazoles have been synthesized through various methods. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Other methods include the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole molecules have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . For instance, the reaction was catalyzed by fluoride ion of TBAF, which activates the sulfur atom of thiourea and makes a stronger attack on the active methylene group of phenacyl bromide .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthetic Methodologies A pivotal application of 2-(Thiazol-5-yl)acetonitrile is in synthetic chemistry, particularly in the one-pot synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles. This synthesis involves the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in acetonitrile, showcasing the compound's utility in modifying the Hantzsch synthesis for generating thiazole derivatives (Moriarty et al., 1992).

Antifungal Activity In the realm of pharmacological research, this compound derivatives have been synthesized and evaluated for their antifungal properties. The creation of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives, followed by screening for in vitro antifungal activity, reveals moderate to good efficacy against fungal infections, highlighting the compound's potential in developing new antifungal agents (Shelke et al., 2014).

Electrochemical Studies Electrochemical oxidation studies of substituted thiazoles, including 2-amino-4-ethoxycarbonyl-5-methylthiazole and derivatives, provide insights into the electrochemical behavior and potential applications of this compound in designing electrochemical sensors or conducting materials. The investigation into the oxidation products and mechanism offers a foundational understanding of the compound's reactivity and stability under electrochemical conditions (Cauquis et al., 1979).

Copper(II) Amidine Complexes Another intriguing application is in the synthesis of copper(II) amidine complexes through the iminoacylation of 2-amino pyridyl thiazole. This process involves acetonitrile and leads to compounds with potential cytotoxic effects, DNA binding, and cleavage activities. Such research underscores the role of this compound in generating bioactive complexes that could serve as leads in anticancer drug development (Bera et al., 2019).

Antibacterial and Antimycobacterial Activities Research into highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrates the compound's significance in generating new structures with antibacterial and antimycobacterial activities. The synthesis approach, involving reaction with benzoylisothiocyanate in acetonitrile, highlights the compound's versatility in contributing to the discovery of novel antibacterial agents (Belveren et al., 2017).

Mechanism of Action

Safety and Hazards

Thiazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

2-(Thiazol-5-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, allowing it to form stable complexes with biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components, thereby preventing cancer cell invasion and metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound can maintain its bioactivity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that low doses of this compound can enhance antioxidant enzyme activity and provide protective effects against oxidative stress . Higher doses of this compound have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization . Additionally, this compound can influence the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), affecting cellular energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production . Additionally, this compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression . These findings suggest that the subcellular localization of this compound is critical for its biological activity and function.

Properties

IUPAC Name

2-(1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVXEVKCPDPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314550
Record name 5-Thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-34-8
Record name 5-Thiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50382-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-5-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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